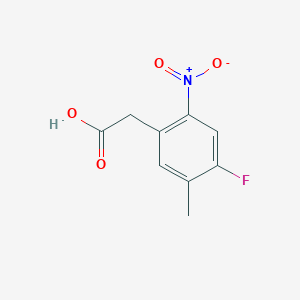

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid

Descripción general

Descripción

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid is a chemical compound with the molecular weight of 213.17 . The IUPAC name for this compound is 2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid . The InChI code for this compound is 1S/C9H8FNO4/c1-5-2-7(10)6(4-9(12)13)3-8(5)11(14)15/h2-3H,4H2,1H3,(H,12,13) .

Molecular Structure Analysis

The molecular structure of 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid consists of a phenyl ring substituted with a fluoro, a methyl, and a nitro group, and an acetic acid group . The InChI code provides a textual representation of the molecular structure .Physical And Chemical Properties Analysis

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid is a solid with a melting point of 135 - 137 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Nitration of 3-fluorophenyl acetic acid leads to the formation of compounds like 5-fluoro-2-nitrophenyl acetic acid, which can further undergo transformations to produce various derivatives (Zhao De-feng, 2007).

Photodecarboxylation in Zinc Photocages

- Fluoro-derivatives of meta-nitrophenylacetic acid chromophores, including variants like 2-[bis(pyridin-2-ylmethyl)amino]-2-(4-fluoro-3-nitrophenyl)acetic acid, show promising photodecarboxylation properties for biological applications (A. Shigemoto et al., 2021).

Role in Organic Syntheses

- 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid is used as an intermediate in various organic syntheses, contributing to the formation of complex molecules (S. Modi et al., 2003).

Reactivity Studies

- The compound's derivatives play a role in the study of aromatic reactivity, contributing to the understanding of substituent effects in acid cleavage of phenyl compounds (C. Eaborn et al., 1972).

Antitumoral Potential

- Derivatives like NCX 1102 and NCX 1105, containing the 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid framework, show cytotoxic properties against human prostate and bladder carcinoma cell lines (Sandra Huguenin et al., 2005).

Protection of Hydroxyl Functions

- The (2-nitrophenyl)acetyl (NPAc) group derived from (2-nitrophenyl)acetic acid, closely related to the compound , is used for protecting hydroxyl functions in organic chemistry (Katalin Daragics & P. Fügedi, 2010).

Synthesis of Monodeoxyfluorinated Compounds

- The compound is used in the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl α-d-mannobiosides, playing a role in the development of specific carbohydrate derivatives (S. Khan et al., 1990).

Antimycobacterial Agents

- Fluorinated derivatives of 5-(4-nitrophenyl)furan-2-carboxylic acid, which include a similar structural framework, have been studied for their potential as antimycobacterial agents (M. Mori et al., 2022).

Arylation of Uracil Derivatives

- Nitrophenyl derivatives, including those similar to 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid, are used in the arylation of uracil derivatives, contributing to the synthesis of biologically active compounds (A. Gondela & K. Walczak, 2006).

Safety and Hazards

The safety information for 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets will become available .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .

Result of Action

The molecular and cellular effects of 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid’s action are currently unknown. As research progresses, it is expected that more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid interacts with its targets and exerts its effects .

Propiedades

IUPAC Name |

2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSYQTSSCMAZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248296 | |

| Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid | |

CAS RN |

1261079-63-3 | |

| Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)

![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)

![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)